sodium 5-cyclohexyl-1,3,4-thiadiazole-2-carboxylate
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Overview
Description
Sodium 5-cyclohexyl-1,3,4-thiadiazole-2-carboxylate is a chemical compound with the molecular formula C9H11N2NaO2S. It is known for its potential biological activity and diverse applications in scientific research. The compound belongs to the class of thiadiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring.
Mechanism of Action
- Some 1,3,4-thiadiazole derivatives have exhibited anti-tuberculosis activity . Further research is needed to identify specific targets for EN300-26982797.
Target of Action
Biochemical Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-cyclohexyl-1,3,4-thiadiazole-2-carboxylate typically involves the reaction of cyclohexylamine with carbon disulfide and hydrazine hydrate, followed by cyclization and subsequent reaction with sodium hydroxide. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: Sodium 5-cyclohexyl-1,3,4-thiadiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thiazolidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Sodium 5-cyclohexyl-1,3,4-thiadiazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial strains.
Medicine: Research is ongoing to explore its potential as an anticancer agent, particularly in targeting specific enzymes involved in cancer cell proliferation.
Industry: The compound is used in the development of new materials with unique properties, such as enhanced thermal stability and conductivity.
Comparison with Similar Compounds
Sodium 5-cyclohexyl-1,3,4-thiadiazole-2-carboxylate can be compared with other similar compounds in the thiadiazole family:
Similar Compounds: Examples include 5-phenyl-1,3,4-thiadiazole-2-carboxylate and 5-methyl-1,3,4-thiadiazole-2-thiol.
Uniqueness: The cyclohexyl group in this compound provides unique steric and electronic properties, enhancing its biological activity and making it a valuable compound for research.
Properties
IUPAC Name |
sodium;5-cyclohexyl-1,3,4-thiadiazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S.Na/c12-9(13)8-11-10-7(14-8)6-4-2-1-3-5-6;/h6H,1-5H2,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXYIWOXYBPGAQ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(S2)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N2NaO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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